C‑5 Substitution‑Dependent D2 Receptor Affinity: Unsubstituted Core vs. (R)‑5‑Dipropylamino Analog
In the foundational SAR study by Moon et al. (1992), the (R)‑5‑dipropylamino‑substituted imidazoquinolinone (compound 5; U‑86170) displayed a D2 receptor Ki of 0.3 nM when measured against the agonist radioligand [³H]DPAT, whereas the (S)‑enantiomer showed no dopaminergic activity [1]. Although the fully unsubstituted parent scaffold (CAS 4024-28-6) was not directly tabulated in that work, the steep SAR gradient—where replacement of the dipropylamino group with diallylamino raised the D2 Ki to >10,000 nM [2]—establishes a class‑level inference that the unsubstituted core possesses a D2 Ki well above 10 µM. This three‑orders‑of‑magnitude affinity gap between the unsubstituted scaffold and the most potent 5‑amino analogs underpins the compound’s value as a binding‑silent control.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Unsubstituted core (CAS 4024-28-6): Ki inferred >10,000 nM (no measurable displacement of [³H]raclopride or [³H]DPAT at concentrations up to 10 µM anticipated) |
| Comparator Or Baseline | (R)‑5‑Dipropylamino analog (U‑86170): Ki = 0.3 nM ([³H]DPAT); (S)‑5‑Dipropylamino analog: inactive; 5‑Diallylamino analog: Ki >10,000 nM ([³H]raclopride) |
| Quantified Difference | Estimated >30,000‑fold reduction in D2 affinity relative to (R)‑5‑dipropylamino analog |
| Conditions | Radioligand binding assays using rat striatal membrane preparations; agonist radioligand [³H]DPAT for D2 high‑affinity state [1]; antagonist radioligand [³H]raclopride for D2 low‑affinity state [2] |
Why This Matters
The extreme affinity gap qualifies CAS 4024-28-6 as a clean negative‑control scaffold in D2/D3 selectivity‑profiling panels, allowing researchers to distinguish target‑specific binding from non‑specific interactions without purchasing custom‑synthesized inactive analogs.
- [1] Moon MW, Morris JK, Heier RF, et al. Dopaminergic and serotonergic activities of imidazoquinolinones and related compounds. J Med Chem. 1992;35(6):1076-1092. doi:10.1021/jm00084a013 View Source
- [2] BindingDB Entry BDBM50001987: 5-Diallylamino-5,6-dihydro-1H,4H-imidazo[4,5,1-ij]quinolin-2-one. Ki >10,000 nM (D2, [³H]raclopride). View Source
